molecular formula C21H26ClN3 B4626682 2-Amino-5-butyl-4-(2-chlorophenyl)-6-pentylpyridine-3-carbonitrile

2-Amino-5-butyl-4-(2-chlorophenyl)-6-pentylpyridine-3-carbonitrile

Cat. No.: B4626682
M. Wt: 355.9 g/mol
InChI Key: IHNBRCMXSBZXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-butyl-4-(2-chlorophenyl)-6-pentylpyridine-3-carbonitrile is a complex organic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes an amino group, a butyl group, a chlorophenyl group, a pentyl group, and a carbonitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-butyl-4-(2-chlorophenyl)-6-pentylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of Functional Groups: The butyl, chlorophenyl, pentyl, and carbonitrile groups are introduced through various substitution reactions.

    Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine derivative under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-butyl-4-(2-chlorophenyl)-6-pentylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as hydroxide ions or amines for substitution reactions.

Major Products

    Oxidation Products: Oxides of the original compound.

    Reduction Products: Amines derived from the carbonitrile group.

    Substitution Products: Compounds with substituted chlorophenyl groups.

Scientific Research Applications

2-Amino-5-butyl-4-(2-chlorophenyl)-6-pentylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-butyl-4-(2-chlorophenyl)-6-pentylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzymatic activity.

    Interact with Receptors: Modulate receptor functions.

    Affect Cellular Pathways: Influence signaling pathways involved in cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-butyl-4-(2-fluorophenyl)-6-pentylpyridine-3-carbonitrile: Similar structure with a fluorophenyl group instead of a chlorophenyl group.

    2-Amino-5-butyl-4-(2-bromophenyl)-6-pentylpyridine-3-carbonitrile: Similar structure with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

2-Amino-5-butyl-4-(2-chlorophenyl)-6-pentylpyridine-3-carbonitrile is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs.

Properties

IUPAC Name

2-amino-5-butyl-4-(2-chlorophenyl)-6-pentylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3/c1-3-5-7-13-19-16(10-6-4-2)20(17(14-23)21(24)25-19)15-11-8-9-12-18(15)22/h8-9,11-12H,3-7,10,13H2,1-2H3,(H2,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNBRCMXSBZXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2Cl)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-butyl-4-(2-chlorophenyl)-6-pentylpyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-5-butyl-4-(2-chlorophenyl)-6-pentylpyridine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-Amino-5-butyl-4-(2-chlorophenyl)-6-pentylpyridine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-Amino-5-butyl-4-(2-chlorophenyl)-6-pentylpyridine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-Amino-5-butyl-4-(2-chlorophenyl)-6-pentylpyridine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-Amino-5-butyl-4-(2-chlorophenyl)-6-pentylpyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.